molecular formula C21H19NO B1581233 4-Di-p-tolylamino-benzaldehyde CAS No. 42906-19-4

4-Di-p-tolylamino-benzaldehyde

Cat. No. B1581233
Key on ui cas rn: 42906-19-4
M. Wt: 301.4 g/mol
InChI Key: XCGLXUJEPIVZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07914959B2

Procedure details

In a reaction container equipped with a stirring device, a thermometer and a tap funnel, 14.8 g of potassium tert-buthoxide and 50 ml of tetrahydrofuran are replaced. In nitrogen airstream, a solution in which 9.90 g of 2-hydroxy benzyl diethyl phosphonate and 5.44 g of 4-(N,N-bis(4-methylphenyl)amino)benzaldehyde are dissolved in tetrahydrofuran is slowly dropped to the reaction container at room temperature and the reaction is conducted for 2 hours. Next, while cooled down by water, water is added to the resultant and thereafter 2N hydrochloric acid is added to acidify the resultant. Furthermore, tetrahydrofuran is removed by an evaporator and the obtained coarse product is extracted by toluene. The toluene phase is washed with water, sodium hydrogen carbonate aqueous solution and saturated salt solution in this order. Magnesium sulfide is added to the resultant for dehydration. Subsequent to filtration, toluene is removed and an oily coarse product is obtained. Subsequent to column refinement by silica gel, the resultant is crystallized in hexane and 5.09 g (yield ratio: 72%) of 2-hydroxy-4′-(N,N-bis(4-methylphenyl)amino)stilbene is obtained. The melting point of the product is 136.0 to 138.0° C.
Quantity
14.8 g
Type
reactant
Reaction Step One
[Compound]
Name
2-hydroxy benzyl diethyl phosphonate
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
5.44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[K].[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]([C:17]2[CH:24]=[CH:23][C:20]([CH:21]=O)=[CH:19][CH:18]=2)[C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.[OH2:25].Cl>O1CCCC1>[OH:25][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH:2]=[CH:21][C:20]1[CH:23]=[CH:24][C:17]([N:9]([C:6]2[CH:7]=[CH:8][C:3]([CH3:2])=[CH:4][CH:5]=2)[C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)=[CH:18][CH:19]=1 |^1:0|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
[K]
Step Two
Name
2-hydroxy benzyl diethyl phosphonate
Quantity
9.9 g
Type
reactant
Smiles
Name
Quantity
5.44 g
Type
reactant
Smiles
CC1=CC=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reaction container equipped with a stirring device
ADDITION
Type
ADDITION
Details
is slowly dropped to the reaction container at room temperature
ADDITION
Type
ADDITION
Details
is added to the resultant
CUSTOM
Type
CUSTOM
Details
Furthermore, tetrahydrofuran is removed by an evaporator
CUSTOM
Type
CUSTOM
Details
the obtained coarse product
EXTRACTION
Type
EXTRACTION
Details
is extracted by toluene
WASH
Type
WASH
Details
The toluene phase is washed with water, sodium hydrogen carbonate aqueous solution and saturated salt solution in this order
ADDITION
Type
ADDITION
Details
Magnesium sulfide is added to the resultant for dehydration
FILTRATION
Type
FILTRATION
Details
Subsequent to filtration, toluene
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
an oily coarse product is obtained
CUSTOM
Type
CUSTOM
Details
Subsequent to column refinement by silica gel, the resultant is crystallized in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)C=CC1=CC=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.09 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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